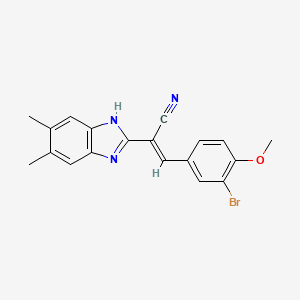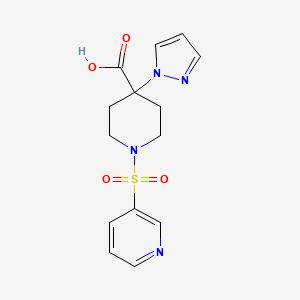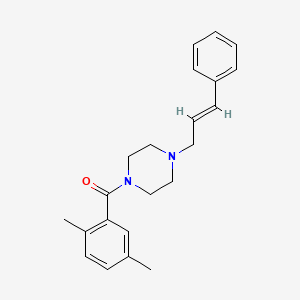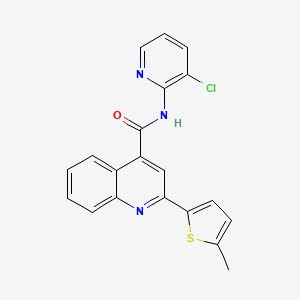
N-(5-chloro-2-methoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)urea, also known as TAK-659, is a small molecule inhibitor that targets protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial component of the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.
Mecanismo De Acción
N-(5-chloro-2-methoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)urea binds to the active site of BTK and inhibits its kinase activity. This prevents the phosphorylation of downstream targets, including PLCγ2 and AKT, which are crucial for BCR signaling and B-cell survival.
Biochemical and Physiological Effects:
In addition to its effects on B-cell malignancies, this compound has also been shown to modulate the function of other immune cells, including T-cells and natural killer (NK) cells. This compound has been reported to enhance the cytotoxicity of NK cells and improve T-cell activation and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(5-chloro-2-methoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)urea is its specificity for BTK, which minimizes off-target effects and toxicity. However, this compound has also been shown to induce resistance in some B-cell malignancies, highlighting the need for combination therapies and alternative treatment strategies.
Direcciones Futuras
For N-(5-chloro-2-methoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)urea research include the evaluation of its efficacy in combination with other targeted therapies, such as venetoclax and lenalidomide. Additionally, the role of this compound in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus, is also being explored. Finally, the development of next-generation BTK inhibitors with improved pharmacokinetic properties and reduced toxicity is an active area of research.
Métodos De Síntesis
The synthesis of N-(5-chloro-2-methoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)urea involves a multi-step process that starts with the reaction of 5-chloro-2-methoxyaniline with 2-methylfuran-3-carboxaldehyde to form an imine intermediate. The imine is then reduced using sodium borohydride to yield the corresponding amine. The amine is then reacted with tetrahydro-2-furanylmethyl isocyanate and the resulting urea is treated with phosphorus oxychloride to obtain this compound.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-methoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)urea has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these models, this compound has shown potent inhibition of BTK and downstream signaling pathways, resulting in decreased proliferation and survival of malignant B-cells.
Propiedades
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-(oxolan-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3/c1-18-12-5-4-9(14)7-11(12)16-13(17)15-8-10-3-2-6-19-10/h4-5,7,10H,2-3,6,8H2,1H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKFEJKEXOJFPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(allylamino)-3-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5487280.png)

![3-fluoro-N-[2-(2-methylphenoxy)ethyl]benzamide](/img/structure/B5487310.png)


![2-propyl-4-{[3-(1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}pyridine](/img/structure/B5487329.png)
![2-[2-(5-chloro-2-methoxyphenyl)vinyl]-8-quinolinyl acetate](/img/structure/B5487335.png)
![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-4-ethyl-N,2-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5487344.png)
![5-{[(3R*,3aR*,7aR*)-3-(3,5-difluorophenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]carbonyl}pyridin-2(1H)-one](/img/structure/B5487345.png)
![4-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-1-(3-methoxybenzyl)-2-piperazinone](/img/structure/B5487353.png)
![4-[3-(1-isobutyl-4-piperidinyl)-1-pyrrolidinyl]-5,6-dimethylpyrimidine](/img/structure/B5487372.png)

![N-[4-({[(2,4-difluorophenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5487400.png)

